molecular formula C8H8FNO2 B15335638 4-(Aminomethyl)-2-fluorobenzoic acid

4-(Aminomethyl)-2-fluorobenzoic acid

Cat. No.: B15335638
M. Wt: 169.15 g/mol
InChI Key: LASLBABXHMEMLL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-fluorobenzoic acid is an organic compound characterized by the presence of an aminomethyl group (-CH2-NH2) attached to the benzene ring at the 4-position and a fluorine atom at the 2-position. This compound is a derivative of benzoic acid and is known for its utility in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting from 2-fluorobenzoic acid: The synthesis can begin with 2-fluorobenzoic acid, which undergoes amination to introduce the aminomethyl group. This can be achieved using reagents like ammonia or an amine source under suitable reaction conditions.

  • From 2-fluorotoluene: Another approach involves the conversion of 2-fluorotoluene to 2-fluorobenzaldehyde, followed by amination to form the desired compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, ensuring high purity and yield. These methods are optimized for cost-effectiveness and environmental safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Aminomethyl-2-fluorobenzoic acid amine oxide.

  • Reduction: 4-(aminomethyl)-2-fluorobenzoic alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

4-(Aminomethyl)-2-fluorobenzoic acid finds applications in several fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of antifungal and antibacterial agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-(Aminomethyl)-2-fluorobenzoic acid is structurally similar to other aminomethylbenzoic acids, such as 4-aminomethylbenzoic acid (PAMBA) and 3-aminomethylbenzoic acid. the presence of the fluorine atom at the 2-position imparts unique chemical and physical properties, making it distinct in terms of reactivity and biological activity.

Comparison with Similar Compounds

  • 4-aminomethylbenzoic acid (PAMBA)

  • 3-aminomethylbenzoic acid

  • 2-aminomethylbenzoic acid

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Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

4-(aminomethyl)-2-fluorobenzoic acid

InChI

InChI=1S/C8H8FNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

LASLBABXHMEMLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)F)C(=O)O

Origin of Product

United States

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